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Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657 Get Quote

This guide provides a detailed comparison of the aroma compounds 3-(methylthio)butanal
and 3-methylthiopropanal (also known as methional), focusing on their roles in food aroma. The

information is intended for researchers, scientists, and professionals in the food science and

flavor chemistry fields. While both are significant sulfur-containing volatile compounds, 3-

methylthiopropanal is considerably more studied and recognized for its potent aroma.

Chemical and Sensory Properties
Both 3-(methylthio)butanal and 3-methylthiopropanal are products of the Strecker

degradation of amino acids, specifically leucine and methionine, respectively. Their structural

similarity leads to some overlap in aroma characteristics, but with distinct differences in

perception and potency.
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Property 3-(Methylthio)butanal
3-Methylthiopropanal
(Methional)

Molar Mass 118.21 g/mol 104.19 g/mol

CAS Number 16630-55-0 3268-49-3

Precursor Amino Acid Leucine Methionine

Reported Aroma Descriptors
Malty, savory, soupy, bouillon-

like, meaty, potato

Cooked potato, savory, brothy,

meaty, potato chip, processed

meat

Odor Threshold (water) 0.2 - 1.0 µg/L 0.1 - 0.5 µg/L

Occurrence in Food Products
3-Methylthiopropanal is a well-established and key aroma component in a wide variety of foods

and beverages. Its presence is often linked to processing that involves heat, such as cooking,

roasting, and fermentation. The occurrence of 3-(methylthio)butanal is less frequently

reported but has been identified in several food systems.
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Food Product 3-(Methylthio)butanal
3-Methylthiopropanal
(Methional)

Dairy Products
Present in some aged

cheeses.

Widely found in milk, cheese

(e.g., Cheddar, Swiss), and

other dairy products.

Meat Products
Identified in cooked beef and

other processed meats.

A significant contributor to the

aroma of cooked beef,

chicken, and processed meats.

Potato Products

Found in potato chips and

other processed potato

products.

A key aroma compound in

boiled and fried potatoes, as

well as potato chips.

Beverages
Detected in some beers and

wines.

Present in beer, wine, and

some fruit juices.

Other Products
Reported in some savory

snacks and processed foods.

Found in bread, crackers, and

various other processed foods.

Formation Pathways
The primary formation route for both compounds in food is the Strecker degradation, a reaction

between an α-dicarbonyl compound (formed during Maillard reactions) and an amino acid.

Strecker Degradation of Methionine to form 3-
Methylthiopropanal
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Caption: Formation of 3-methylthiopropanal via Strecker degradation of methionine.

Proposed Strecker Degradation of Leucine to form 3-
(Methylthio)butanal
The formation of 3-(methylthio)butanal from leucine is less direct and requires an additional

reaction step involving a sulfur donor, such as methionine or hydrogen sulfide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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